TTA-386 - 152847-08-0

TTA-386

Catalog Number: EVT-1463169
CAS Number: 152847-08-0
Molecular Formula: C48H62N8O9
Molecular Weight: 895.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of TTA-386 typically involves multi-step organic reactions. One common method is through palladium-catalyzed coupling reactions, such as the Suzuki reaction, which allows for the formation of complex molecular structures with precise control over the electronic properties. This process often includes:

  • Formation of Azaarene Dimers: These dimers serve as triplet annihilators and are synthesized to have varied linker lengths and cap ends to optimize their electronic interactions.
  • Characterization Techniques: Techniques such as single crystal X-ray diffraction are employed to analyze the molecular structure and confirm the successful synthesis of TTA-386.

Technical Details

The synthesis also emphasizes achieving specific electronic properties through careful selection of reactants and conditions. The resulting compounds exhibit distinct energy levels and stability due to their structural characteristics, which can be fine-tuned during synthesis.

Molecular Structure Analysis

Structure

TTA-386 exhibits a complex molecular structure characterized by a combination of aromatic rings and functional groups that facilitate its role in triplet-triplet annihilation processes. The precise arrangement of atoms within the molecule allows for effective energy transfer mechanisms.

Data

The molecular data for TTA-386 includes:

  • Molecular Formula: Specific to TTA-386 (not provided in the search results).
  • Crystal Structure: Detailed analysis reveals π-π interactions and other non-covalent interactions that contribute to its stability.
  • Energy Levels: Density functional theory studies indicate distinct highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, affecting its photophysical properties.
Chemical Reactions Analysis

Reactions

TTA-386 primarily participates in triplet-triplet annihilation reactions, where two triplet states interact to form a higher-energy singlet state. This process is crucial for photon upconversion.

Technical Details

The reactions involve:

  • Dexter Energy Transfer Mechanism: This mechanism is essential for efficient energy transfer between chromophores within a distance of approximately 10 Å.
  • Statistical Outcomes: The encounter complexes formed during these reactions can lead to different spin states, influencing the efficiency of photon upconversion.
Mechanism of Action

Process

The mechanism by which TTA-386 functions involves several steps:

  1. Excitation: Absorption of low-energy photons excites the chromophores to triplet states.
  2. Energy Transfer: Through Dexter energy transfer, these excited states can interact with nearby annihilator molecules.
  3. Annihilation: Two triplet states combine to produce a higher-energy singlet state, emitting a photon with greater energy than the absorbed ones.

Data

The efficiency of this process can be quantified by measuring parameters such as threshold excitation intensity and internal quantum yield, which indicate how effectively TTA-386 converts low-energy light into higher-energy emissions.

Physical and Chemical Properties Analysis

Physical Properties

TTA-386 exhibits unique physical properties that enhance its functionality in photonic applications:

  • Color: The compound may display specific color characteristics based on its electronic transitions.
  • Solubility: Its solubility in various solvents affects its applicability in different environments.

Chemical Properties

The chemical stability of TTA-386 is critical for its performance:

  • Reactivity: The compound's reactivity with other chemical species can influence its efficacy in upconversion processes.
  • Thermal Stability: High thermal stability ensures that TTA-386 maintains its structural integrity under operational conditions.
Applications

TTA-386 has several scientific uses, particularly in areas requiring efficient light conversion:

  • Solar Energy Harvesting: Enhancing the efficiency of solar cells by converting infrared light into visible light.
  • Bioimaging: Utilized in imaging techniques where enhanced visibility is required due to low-light conditions.
  • Photodynamic Therapy: Potential applications in medical therapies where light-induced reactions are used to target specific tissues or cells.
Introduction to TTA-386

Chemical Identity and Structural Characterization of TTA-386

TTA-386 possesses a molecular weight of 894.464 Da (monoisotopic mass) and a complex structure featuring multiple chiral centers. Key characteristics include:

  • Molecular Formula: C₄₈H₆₂N₈O₉
  • SMILES: C[C@H](C(=O)NCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)N5CCCCCC5
  • InChIKey: QVTBFVFPWXEIOX-VYAQOJDXSA-N
  • Systematic Name: (2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid [1].

The structure integrates several pharmacophores: an indole moiety (targeting ETA hydrophobic pockets), a 4-hydroxyphenyl group (hydrogen-bonding capability), and an azepane ring (conformational flexibility). Predicted physicochemical properties include an XLogP of 4.8, indicating moderate lipophilicity, and a collision cross-section (CCS) of 277.7 Ų for the [M+H]+ adduct, suggesting a compact 3D conformation in the gas phase [1].

Table 1: Structural and Physicochemical Properties of TTA-386

PropertyValue
Molecular FormulaC₄₈H₆₂N₈O₉
Molecular Weight894.464 Da (monoisotopic)
SMILESCC@H
InChIKeyQVTBFVFPWXEIOX-VYAQOJDXSA-N
XLogP (Predicted)4.8
Predicted CCS ([M+H]+)277.7 Ų

Historical Development and Discovery as an ETA-Selective Antagonist

TTA-386 emerged during the mid-1990s amid intensive efforts to develop non-peptide ERAs. Unlike early peptide-based antagonists (e.g., BQ123), TTA-386 was engineered for oral bioavailability and receptor subtype specificity. Its discovery was pivotal in resolving the functional dichotomy between ETA and ETB receptors. Key milestones include:

  • Predecessor Compounds: Derived from structural optimizations of earlier ERAs like SB 209670, which demonstrated mixed ETA/ETB affinity. Modifications focused on reducing ETB binding while retaining ETA potency [2] [6].
  • Radioligand Applications: [¹²⁵I]TTA-386 enabled autoradiographic mapping of ETA receptors in vascular tissues. Binding studies in 1997 confirmed its ETA selectivity (K𝑖 for ETA ≈ 0.2 nM vs. ETB > 1,000 nM), facilitating discrimination of receptor subtypes in disease models [2].
  • Species-Specific Binding: Early research highlighted TTA-386's consistent affinity for human, rat, and porcine ETA receptors—unlike some peptide antagonists (e.g., BQ3020) with variable cross-species activity [2] [7].

This period also saw TTA-386 utilized to validate ETA's role in pathologies like pulmonary hypertension, where selective antagonism improved hemodynamics without ETB-mediated side effects [3].

Significance in Endothelin Receptor Research

TTA-386’s ETA selectivity provides three key research advantages:

  • Mechanistic Studies of ET-1 Signaling: By exclusively blocking ETA, TTA-386 uncouples ETA-mediated vasoconstriction from ETB-mediated NO release. This clarified ET-1's role in vascular remodeling and hypertrophy in heart failure models. Dual antagonists (e.g., bosentan) could not achieve this discrimination [3] [6].
  • Validation of Therapeutic Targets: In cancer research, TTA-386 inhibited ETA-driven tumor proliferation and angiogenesis without interfering with ETB’s ET-1 clearance function. This supported the "selective ERA" strategy for oncology drug development [3] [8].
  • Tool Compound for Receptor Profiling: TTA-386’s predictable kinetics enabled quantitative PET imaging of ETA density in atherosclerotic plaques. Its CCS values (260–315 Ų across adducts) inform mass spectrometry-based tissue distribution studies [1] [2].

Table 2: Research Applications of TTA-386 in Key Disease Models

Disease AreaResearch FindingsReceptor Role Elucidated
Pulmonary HypertensionReduced vasoconstriction and vascular remodeling in rat modelsETA-specific pathogenesis
AtherosclerosisInhibited smooth muscle proliferation in plaque lesionsETA mitogenic signaling
CancerBlocked ET-1-induced tumor cell invasion and angiogenesisETA/ETB dichotomy in metastasis
Heart FailureImproved cardiac output without fluid retention (cf. dual ERAs)ETA-specific cardiotoxicity

TTA-386 remains a benchmark for evaluating next-generation ERAs, underscoring the enduring value of subtype-selective antagonists [2] [3] [6].

Properties

CAS Number

152847-08-0

Product Name

TTA-386

IUPAC Name

(2R)-2-[[(2S)-2-[3-[[(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C48H62N8O9

Molecular Weight

895.071

InChI

InChI=1S/C48H62N8O9/c1-30(2)25-38(55-48(65)56-23-11-4-5-12-24-56)45(61)53-40(28-34-29-50-37-16-10-9-15-36(34)37)44(60)51-31(3)43(59)49-22-21-42(58)52-39(26-33-17-19-35(57)20-18-33)46(62)54-41(47(63)64)27-32-13-7-6-8-14-32/h6-10,13-20,29-31,38-41,50,57H,4-5,11-12,21-28H2,1-3H3,(H,49,59)(H,51,60)(H,52,58)(H,53,61)(H,54,62)(H,55,65)(H,63,64)/t31-,38+,39+,40-,41-/m1/s1

InChI Key

QVTBFVFPWXEIOX-VYAQOJDXSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)N5CCCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.